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molecular formula C11H15N3O B8597361 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile

Cat. No. B8597361
M. Wt: 205.26 g/mol
InChI Key: LVLFRRQGUDYCCE-UHFFFAOYSA-N
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Patent
US07521457B2

Procedure details

2.01 g (22 mmol) 1-amino-2-butanol are dissolved in 6.5 ml 1,4-dioxane, combined with 880 mg (7.8 mmol) sodium hydride and stirred for 30 min at ambient temperature. 2 g (14.7 mmol) of 2-amino-6-fluorobenzonitrile are added to this reaction mixture and it is stirred for 24 h at 50° C. Then the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is silica gel and the eluant used is dichloromethane, to which 5% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution has been added.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].[H-].[Na+].[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14](F)[C:11]=1[C:12]#[N:13]>O1CCOCC1>[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([O:6][CH:3]([CH2:2][NH2:1])[CH2:4][CH3:5])[C:11]=1[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
NCC(CC)O
Name
Quantity
6.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for 24 h at 50° C
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography
ADDITION
Type
ADDITION
Details
to which 5% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution has been added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=C(C#N)C(=CC=C1)OC(CC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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